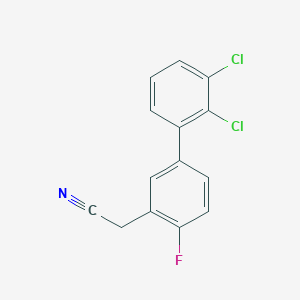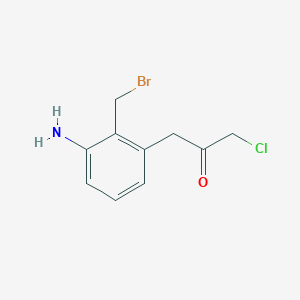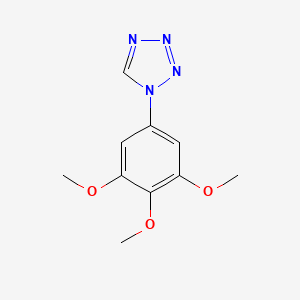
Benzene, 1,1'-(dimethoxymethylene)bis[4-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro-: is a chemical compound with the molecular formula C15H14F2O2 and a molecular weight of 264.27 g/mol This compound is characterized by the presence of two fluorobenzene rings connected by a dimethoxymethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- typically involves the reaction of 4-fluorobenzaldehyde with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Benzene, 1,1’-(methylenebis[4-fluoro-): Similar structure but lacks the methoxy groups.
Benzene, 1,1’-(dimethoxymethylene)bis[4-chloro-): Similar structure but with chlorine atoms instead of fluorine.
Benzene, 1,1’-(dimethoxymethylene)bis[4-bromo-): Similar structure but with bromine atoms instead of fluorine.
Uniqueness: Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity.
Propiedades
Número CAS |
10345-72-9 |
|---|---|
Fórmula molecular |
C15H14F2O2 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
1-fluoro-4-[(4-fluorophenyl)-dimethoxymethyl]benzene |
InChI |
InChI=1S/C15H14F2O2/c1-18-15(19-2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,1-2H3 |
Clave InChI |
LNXWYANOMFJTJI-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
